Unii-yry75PH5MW
Description
The substance identified by UNII “YRY75PH5MW” is also known as “Auriculin B” or "Atrial Natriuretic Peptide (126-150) (RAT)" . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .
Scientific Research Applications
Nanoparticle Synthesis
Advancements in liquid-phase syntheses of inorganic nanoparticles highlight the significant role these materials play in various industries, including electronics. The development of new semiconductor materials has led to the evolution of technology from vacuum tubes to modern chips, indicating the critical synergy between scientific discovery and technological innovation (Cushing, Kolesnichenko, & O'Connor, 2004).
Actinide Research
Surface science research focusing on thin films of actinides and their compounds uses surface spectroscopies like X-ray and ultra-violet photoelectron spectroscopy. This work has implications for understanding elemental and compound behavior, which is crucial for various applications including nuclear energy (Gouder, 1998).
Educational Programs for Research Translation
Efforts to transform educational programs aim to aid academic researchers in translating research into practical innovations and ventures. These initiatives are designed to navigate the innovation challenge in the U.S., providing training, education, and support to develop viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Capture of Radioactive Contaminants
Research on the capture of harmful radioactive contaminants from off-gas streams using porous solid sorbents addresses the environmental and health challenges posed by the release of gaseous radioactive nuclides during nuclear energy production. Techniques and materials such as metal-organic-frameworks (MOFs) show promise for enhancing nuclear energy's growth by effectively capturing volatile radionuclides (Nandanwar, Coldsnow, Utgikar, Sabharwall, & Aston, 2016).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C113H177N39O35S2/c1-8-56(5)88-107(184)133-46-83(161)134-58(7)90(167)138-67(32-33-80(115)158)96(173)147-74(49-153)94(171)132-47-85(163)136-68(38-55(3)4)92(169)131-48-86(164)137-78(105(182)143-71(42-81(116)159)100(177)148-76(51-155)102(179)142-70(40-60-22-14-11-15-23-60)99(176)139-65(26-18-36-127-112(121)122)95(172)145-73(109(186)187)41-61-28-30-62(157)31-29-61)53-188-189-54-79(150-104(181)77(52-156)149-103(180)75(50-154)146-91(168)63(114)24-16-34-125-110(117)118)106(183)141-69(39-59-20-12-10-13-21-59)93(170)130-44-82(160)129-45-84(162)135-64(25-17-35-126-111(119)120)97(174)152-89(57(6)9-2)108(185)144-72(43-87(165)166)101(178)140-66(98(175)151-88)27-19-37-128-113(123)124/h10-15,20-23,28-31,55-58,63-79,88-89,153-157H,8-9,16-19,24-27,32-54,114H2,1-7H3,(H2,115,158)(H2,116,159)(H,129,160)(H,130,170)(H,131,169)(H,132,171)(H,133,184)(H,134,161)(H,135,162)(H,136,163)(H,137,164)(H,138,167)(H,139,176)(H,140,178)(H,141,183)(H,142,179)(H,143,182)(H,144,185)(H,145,172)(H,146,168)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,152,174)(H,165,166)(H,186,187)(H4,117,118,125)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKJMQNGMTJDL-PSTTWCJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C113H177N39O35S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583209 | |
Record name | PUBCHEM_16138068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2706.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Auriculin B | |
CAS RN |
90052-57-6 | |
Record name | Auriculin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PUBCHEM_16138068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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